molecular formula C11H20O2 B1271016 trans-4-Butylcyclohexanecarboxylic Acid CAS No. 71101-89-8

trans-4-Butylcyclohexanecarboxylic Acid

Cat. No.: B1271016
CAS No.: 71101-89-8
M. Wt: 184.27 g/mol
InChI Key: BALGERHMIXFENA-UHFFFAOYSA-N
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Description

Overview of Research Trajectories

Synthesis and Derivativatization Studies

The synthesis of trans-4-alkylcyclohexanecarboxylic acids, including the butyl derivative, is a key area of study, as the stereoisomeric purity is crucial for many of its applications. A notable method involves the hydrogenation of the corresponding 4-alkylbenzoic acid.

One effective approach utilizes a heterogeneous ruthenium–nickel catalyst for the hydrogenation of 4-butylbenzoic acid. This initial step typically yields a mixture of trans and cis isomers. lookchem.com To obtain the thermodynamically more stable trans isomer, the mixture is subjected to an alkali-mediated isomerization process at high temperatures and pressures. lookchem.com The pure trans-isomer can then be isolated through recrystallization from a solvent like hexane. lookchem.com Repeated cycles of isomerization and crystallization can be employed to achieve high yields of the desired trans product. lookchem.com

Table 1: Synthesis Process for trans-4-Alkylcyclohexanecarboxylic Acids

Step Process Reagents/Catalyst Conditions Outcome
1 Hydrogenation 4-Alkylbenzoic acid, Ru–Ni/C catalyst, 10% aq. NaOH 140–150°C, 3.0–4.0 MPa Hydrogen Mixture of trans and cis isomers (approx. 2:3 ratio)
2 Isomerization Mixture from Step 1, 10% aq. NaOH 260–280°C, 3.0–4.0 MPa Equilibrium mixture favoring the trans isomer (approx. 3:1 ratio)

This table summarizes a general procedure for synthesizing trans-4-alkylcyclohexanecarboxylic acids, as described in the literature. lookchem.com

Derivatization studies focus on modifying the carboxylic acid group to create new functional molecules. Standard organic chemistry reactions can be applied to convert the carboxylic acid into esters, amides, and other derivatives. For instance, derivatization is used in analytical chemistry to improve detection in techniques like liquid chromatography–mass spectrometry (LC–MS). nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) can be used to activate the carboxylic acid for coupling with amines or alcohols under mild conditions. nih.gov These derivatization strategies are fundamental for incorporating the trans-4-butylcyclohexyl moiety into more complex molecular architectures for pharmaceuticals or materials science. chemicalbook.com

Conformational Analysis and Intermolecular Interactions

The conformational properties of trans-4-Butylcyclohexanecarboxylic Acid are dictated by the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. In the trans isomer, the bulky butyl group and the carboxylic acid group can both occupy equatorial positions on the chair conformer. This diequatorial arrangement is significantly more stable than the alternative diaxial conformation, where the substituents would experience destabilizing 1,3-diaxial interactions. libretexts.org The large steric demand of the butyl group strongly locks the ring into this specific conformation.

Intermolecular interactions are dominated by the carboxylic acid functional group. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the hydroxyl hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. researchgate.net This creates a stable, centrosymmetric eight-membered ring structure. This strong dimeric association significantly influences the compound's physical properties, such as its melting point and solubility. In the crystal structure of a related compound, trans,trans-4′-Butyl-bicyclohexyl-4-Carboxylic Acid, molecules are arranged as hydrogen-bonded dimers, and the cyclohexyl rings maintain the chair conformation. researchgate.net

Table 2: Conformational Preference in trans-1,4-Disubstituted Cyclohexanes

Conformer Substituent Positions Relative Steric Strain Stability
1 Diequatorial Low High (Preferred)

This table illustrates the general principle of conformational stability for trans-1,4-disubstituted cyclohexanes, which applies to this compound. libretexts.org

Biological Activity and Pharmacological Mechanisms

While research on the specific biological activity of this compound is limited, studies on structurally related compounds provide insights into its potential pharmacological relevance. The trans-4-alkylcyclohexane moiety is recognized as a useful fragment in medicinal chemistry for designing stereomerically pure therapeutic agents. lookchem.com

Derivatives of related structures have shown notable biological effects. For example, cycloalkylamide derivatives synthesized from 4-tert-butylcyclohexanecarboxylic acid have been investigated as inhibitors of soluble epoxide hydrolase, an enzyme involved in regulating inflammation and blood pressure. chemicalbook.com Furthermore, derivatives of 4-tert-butylcyclohexanone (B146137) have demonstrated antibacterial activity, particularly against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. nih.gov

The trans-4-aminocyclohexanecarboxylic acid scaffold, a closely related amine-containing analogue, is a valuable intermediate for active pharmaceutical ingredients. google.comgoogleapis.com It has been used in the synthesis of Janus kinase (JAK) inhibitors, which are targeted therapies for autoimmune diseases and certain cancers. google.comgoogleapis.com The rigid, non-aromatic nature of the cyclohexane ring can improve the pharmacological profile of potential drugs by influencing their binding affinity, selectivity, and metabolic stability. lookchem.com

Table 3: Biological Activities of Related Cyclohexane Derivatives

Compound Class Specific Compound/Derivative Observed Biological Activity Reference
Cycloalkylamides Synthesized from 4-tert-butylcyclohexanecarboxylic acid Inhibition of soluble epoxide hydrolase chemicalbook.com
Cyclohexanones Derivatives of 4-tert-butylcyclohexanone Antibacterial activity against Bacillus subtilis and Staphylococcus aureus nih.gov

Applications in Materials Science

In materials science, this compound and its homologues are primarily utilized as intermediates in the synthesis of liquid crystals. alfachemar.comalfachemsp.comecust.edu.cn The rigid and linear shape imparted by the trans-1,4-disubstituted cyclohexane ring is a desirable characteristic for molecules that form liquid crystalline phases (mesophases). These phases have properties intermediate between those of a conventional liquid and a solid crystal, which are essential for applications in display technologies (LCDs).

The trans-4-butylcyclohexyl group is a common component in liquid crystal molecules. For instance, it can be incorporated into more complex structures, such as trans-4-(trans-4'-Butylcyclohexyl)cyclohexanecarboxylic Acid, which is itself an intermediate for liquid crystals. alfachemar.comalfachemsp.com The properties of the final liquid crystal material, such as its clearing point (the temperature at which it transitions to an isotropic liquid) and its dielectric anisotropy, can be fine-tuned by altering the alkyl chain length (e.g., butyl) and other parts of the molecular structure.

The crystal structure of a similar liquid crystalline compound, trans,trans-4′-Butyl-bicyclohexyl-4-Carboxylic Acid, has been studied to understand the relationship between molecular packing in the solid state and the properties of its liquid crystal phases. researchgate.net In the solid state, the molecules form a layered packing arrangement, with the butyl chains involved in chain-chain interactions. researchgate.net This ordered arrangement in the solid phase is a precursor to the molecular alignment observed in the smectic and nematic liquid crystal phases at higher temperatures. researchgate.net

Table 4: Crystallographic Data for a Related Liquid Crystal Compound (trans,trans-4′-Butyl-bicyclohexyl-4-Carboxylic Acid)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 21.934
b (Å) 5.384
c (Å) 27.681
β (°) 97.35

Data from the structural study of a closely related bicyclohexyl (B1666981) compound that exhibits liquid crystalline properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALGERHMIXFENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959211
Record name Bucyclic acid
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Molecular Weight

184.27 g/mol
Source PubChem
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CAS No.

38289-28-0, 67589-83-7, 71101-89-8
Record name Bucyclic acid, trans
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Record name Bucyclic acid, cis-
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Record name trans-4-Butylcyclohexanecarboxylic Acid
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Record name 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture)
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Synthetic Methodologies for Trans 4 Butylcyclohexanecarboxylic Acid

Total Synthesis Approaches

Total synthesis of trans-4-Butylcyclohexanecarboxylic Acid involves the creation of the cyclohexyl ring and the installation of the butyl and carboxylic acid functional groups from acyclic starting materials. While less common for this specific molecule compared to semi-synthetic routes, total synthesis strategies could theoretically be employed. One conceptual approach involves a Diels-Alder reaction to form the six-membered ring, followed by functional group manipulations to introduce the butyl and carboxyl groups. However, the more prevalent and industrially viable methods begin with an already-formed aromatic ring.

Semi-Synthetic Routes from Precursors

Semi-synthetic methodologies, which start from readily available precursors containing either the cyclohexane (B81311) or a related aromatic ring, are the most common routes for preparing this compound.

A principal and widely utilized semi-synthetic route is the hydrogenation of an aromatic precursor, which reduces the benzene (B151609) ring to a cyclohexane ring.

The most direct precursor for the synthesis of 4-Butylcyclohexanecarboxylic Acid is 4-Butylbenzoic Acid. guidechem.comnih.gov This process involves the reduction of the aromatic ring of 4-Butylbenzoic Acid using hydrogen gas in the presence of a metal catalyst. The hydrogenation of the benzene ring is thermodynamically favorable but requires a catalyst to proceed at a reasonable rate. This reaction typically produces a mixture of cis and trans isomers, with the ratio depending heavily on the chosen reaction conditions. google.com

The general reaction is as follows:

C₁₁H₁₄O₂ (4-Butylbenzoic Acid) + 3H₂ → C₁₁H₂₀O₂ (4-Butylcyclohexanecarboxylic Acid)

Catalysts such as Ruthenium, Rhodium, Palladium, Platinum, and Nickel are effective for this transformation. google.comresearchgate.net Ruthenium on a carbon support (Ru/C) is a particularly active catalyst for the hydrogenation of both the aromatic ring and the carboxylic group, though conditions can be tailored to selectively reduce only the ring. researchgate.net Palladium on carbon (Pd/C) is also known to hydrogenate the aromatic ring while leaving the carboxylic acid group intact. researchgate.net

The stereochemical outcome and yield of the hydrogenation of 4-Butylbenzoic Acid are highly dependent on the reaction parameters. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical variables that must be optimized to favor the formation of the trans isomer. For similar hydrogenations of benzoic acid derivatives, specific conditions have been reported to enhance selectivity. google.comcabidigitallibrary.org

Using a binary solvent system, such as 1,4-dioxane (B91453) and water, has been shown to increase the selectivity for cyclohexane carboxylic acid formation during the hydrogenation of benzoic acid. cabidigitallibrary.org Basic conditions, for instance using a 10% sodium hydroxide (B78521) solution, have also been employed in the hydrogenation of similar aromatic acids. google.com The catalyst support can also influence the reaction, with carbon being a preferred support material for achieving shorter reaction times. google.com

Below is a table summarizing typical conditions used for the hydrogenation of benzoic acid derivatives, which are applicable to the synthesis of 4-Butylcyclohexanecarboxylic Acid.

ParameterConditionCatalystSupportOutcome/Note
Temperature 100 °C5% Ru/CCarbonEffective for ring saturation. google.com
Pressure 15 bar H₂5% Ru/CCarbonSuitable for industrial applications. google.com
Solvent 10% NaOH (aq)5% Ru/CCarbonBasic conditions can influence isomer ratio. google.com
Solvent 1:1 1,4-dioxane:water5% Ru/CCarbonCan lead to 100% conversion and high selectivity. cabidigitallibrary.org
Catalyst Ruthenium, RhodiumCarbonCarbon is preferred over alumina (B75360) for faster reactions. google.com

Hydrogenation of Aromatic Precursors

Stereoselective Synthesis for trans Isomer Enrichment

Achieving a high ratio of the trans isomer is often a primary goal in the synthesis of 4-Butylcyclohexanecarboxylic Acid. The trans isomer, where the butyl and carboxylic acid groups are on opposite sides of the cyclohexane ring, is often the thermodynamically more stable product. Stereoselective synthesis methods aim to exploit this or provide a kinetic pathway that favors its formation.

Catalytic hydrogenation of 4-aminobenzoic acid, a related starting material, has been shown to yield a cis:trans product ratio of 16:49, indicating a preference for the trans isomer under certain conditions. google.com For other derivatives, reaction conditions have been developed to produce a trans product ratio greater than 95%. google.com The choice of catalyst is crucial; catalysts containing ruthenium or rhodium are often preferred for these transformations. google.com The reaction can be carried out under basic conditions to achieve a trans ratio of over 75%. google.com

Purification and Isolation Techniques for High Stereochemical Purity

Following synthesis, which typically yields a mixture of cis and trans isomers, purification steps are necessary to isolate the this compound in high stereochemical purity. Several techniques can be employed for this separation.

One effective method involves selective dissolution or washing. A crude mixture of isomers can be treated with a specific solvent that preferentially dissolves one isomer or impurities. For instance, in the purification of a similar compound, crude trans-1,4-cyclohexanedicarboxylic acid was washed with a solvent containing a cyclic ether to selectively dissolve impurities like 4-methylcyclohexanecarboxylic acid. google.com This process can be performed by washing the solid crude product or by creating a slurry, stirring, and then filtering. google.com

Another strategy is to derivatize the mixture of isomers. For example, the cis isomer can be selectively reacted to form an ester, leaving the desired trans isomer as a carboxylic acid. google.com The difference in the chemical nature of the ester and the acid allows for their separation, for example, by extraction. The isolated trans isomer can then be further purified.

Standard laboratory purification techniques are also applicable. These include:

Recrystallization: This classic technique relies on the differential solubility of the cis and trans isomers in a chosen solvent system at different temperatures.

Column Chromatography: While potentially resource-intensive for large-scale production, column chromatography offers excellent separation of isomers based on their differential adsorption to a stationary phase. Adding a small amount of acetic acid to the eluent can be necessary when purifying carboxylic acids via this method. reddit.com

The final purity of the isolated this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Recrystallization Techniques

Recrystallization is a fundamental purification technique used to separate a desired compound from impurities based on differences in solubility. illinois.edu The process involves dissolving the crude solid material in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor. illinois.edu

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.

Dissolve impurities well at all temperatures or not at all, allowing them to be removed by filtration.

Be chemically inert, not reacting with the compound being purified.

Be sufficiently volatile to be easily removed from the purified crystals.

For carboxylic acids like this compound, a range of solvents can be considered. The choice often depends on the specific impurities present. Mixed solvent systems are also commonly employed to achieve the desired solubility profile. While specific protocols for this exact compound are proprietary, general principles for similar molecules, such as other substituted cyclohexanecarboxylic acids, suggest that solvents like water, acetic acid, or organic solvents such as hexanes or toluene, could be effective. Fractional recrystallization, a process of repeated crystallization steps, can be employed to separate isomers, such as the cis and trans forms of a compound. google.comresearchgate.net

The general procedure for recrystallization is as follows:

The crude solid is dissolved in a minimum amount of a suitable hot solvent.

If insoluble impurities are present, the hot solution is filtered.

The clear filtrate is allowed to cool slowly and undisturbed, promoting the formation of well-defined, pure crystals.

The formed crystals are collected by filtration, typically using a Büchner funnel.

The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

Finally, the purified crystals are dried to remove any residual solvent.

Chromatographic Purification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For the purification of carboxylic acids, reversed-phase chromatography is often a highly effective method. teledyneisco.com

Reversed-Phase Flash Chromatography: This is a common preparative technique in research settings for purifying moderate quantities (milligrams to grams) of compounds.

Stationary Phase: The stationary phase is nonpolar, typically silica (B1680970) gel that has been surface-modified with C18 alkyl chains (octadecyl-carbon). teledyneisco.com

Mobile Phase: A polar mobile phase is used, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Separation Principle: In this system, nonpolar compounds have a stronger affinity for the stationary phase and elute later, while more polar compounds interact more strongly with the mobile phase and elute earlier. Since this compound is a moderately polar compound, this technique is well-suited for its purification. A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation. teledyneisco.com

The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC) or by using an automated flash chromatography system with a detector (e.g., UV). Fractions are collected and those containing the pure product are combined and the solvent is evaporated.

Chromatography Type Stationary Phase Typical Mobile Phase Elution Order Application
Reversed-Phase Flash C18-functionalized silicaWater/Acetonitrile or Water/Methanol (often with 0.1% TFA)More polar compounds elute firstPreparative purification of polar to moderately polar compounds like carboxylic acids. teledyneisco.com
Normal-Phase Flash Silica GelHexanes/Ethyl AcetateLess polar compounds elute firstPurification of less polar compounds; can be challenging for highly polar carboxylic acids.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Yield Optimization and Scalability Considerations for Research

The primary synthesis of this compound is achieved through the catalytic hydrogenation of 4-butylbenzoic acid. Optimizing the yield and considering scalability are crucial for efficient research and development.

Yield Optimization

The yield of the desired trans-isomer is influenced by several key reaction parameters:

Catalyst Selection: Various noble metal catalysts supported on carbon or other materials are effective for the hydrogenation of benzoic acid and its derivatives. Rhodium (Rh) and Ruthenium (Ru) catalysts often exhibit high activity and selectivity. nih.govresearchgate.net For instance, Rh/C can achieve complete conversion of benzoic acid to cyclohexanecarboxylic acid with 100% selectivity under certain conditions. nih.gov

Reaction Conditions: Temperature and hydrogen pressure are critical variables. Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions, such as hydrogenolysis, if not carefully controlled. nih.govcabidigitallibrary.org Studies on benzoic acid hydrogenation have shown effective conversion at temperatures ranging from 80°C to 170°C and hydrogen pressures from 5 to 15 MPa. nih.govnih.gov The stereoselectivity (the ratio of trans to cis product) can also be influenced by the reaction conditions and catalyst choice.

Solvent System: The solvent can affect the solubility of the substrate and hydrogen, as well as the catalyst's activity and selectivity. researchgate.net Solvents like 1,4-dioxane, water, and binary mixtures have been investigated. cabidigitallibrary.org Supercritical carbon dioxide (scCO₂) has also been explored as a green solvent that can enhance reaction rates at milder temperatures. nih.govmdpi.com

Catalyst Performance in Analogous Benzoic Acid Hydrogenation

CatalystTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity to Cyclohexanecarboxylic Acid (%)Reference
5% Rh/C8010 (CO₂) + 4 (H₂)scCO₂~100100 nih.gov
5% Ru/C2206.891,4-Dioxane/Water (1:1)10086 cabidigitallibrary.orgresearchgate.net
Pt/TiO₂805n-Hexane100>99 nih.gov
5% Pd/C15015None (molten)HighHigh nih.gov

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Scalability Considerations for Research

When scaling up a synthesis from a few milligrams to a multi-gram scale for research purposes, several factors must be considered:

Heat Management: Hydrogenation reactions are typically exothermic. On a larger scale, the heat generated can be significant, requiring efficient stirring and potentially external cooling to maintain a stable and optimal reaction temperature.

Mass Transfer: The reaction involves three phases: a solid catalyst, a liquid substrate (which may be molten or in solution), and gaseous hydrogen. Efficient mixing is crucial to ensure hydrogen is available at the catalyst surface. Inadequate agitation can become a rate-limiting factor on a larger scale.

Catalyst Handling: The amount of catalyst needed increases with scale. Heterogeneous catalysts must be filtered at the end of the reaction. Handling larger quantities of fine powder catalysts requires care to avoid losses during transfer and filtration. The potential for catalyst recycling is an important consideration for cost-effectiveness and sustainability. researchgate.net

Safety: The use of hydrogen gas under pressure presents a flammability and explosion risk. Scaling up requires appropriate reaction vessels (e.g., a Parr hydrogenator or a stainless-steel autoclave) and adherence to strict safety protocols for handling pressurized gases.

Advanced Spectroscopic and Analytical Characterization for Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity of atoms and their spatial relationships.

¹H NMR for Proton Environments and Coupling Constants to Confirm trans Configuration

The ¹H NMR spectrum of trans-4-Butylcyclohexanecarboxylic Acid provides a wealth of information regarding the electronic environment of each proton and, crucially, their stereochemical arrangement. The trans configuration of the butyl and carboxylic acid groups on the cyclohexane (B81311) ring is confirmed by analyzing the chemical shifts and spin-spin coupling constants of the methine protons at the C1 and C4 positions.

In the chair conformation, which is the most stable arrangement for a cyclohexane ring, the substituents at the C1 and C4 positions can be either axial or equatorial. For the trans isomer, both the butyl and carboxylic acid groups preferentially occupy equatorial positions to minimize steric hindrance. This arrangement results in the protons at C1 and C4 being in axial positions.

The axial proton at C1, adjacent to the electron-withdrawing carboxylic acid group, is expected to resonate at a downfield chemical shift, typically in the range of 2.2-2.5 ppm. This proton is coupled to the adjacent axial and equatorial protons on C2 and C6. The coupling between two adjacent axial protons (diaxial coupling) is typically large (J ≈ 10–13 Hz), while the coupling between an axial and an equatorial proton (axial-equatorial coupling) is smaller (J ≈ 2–5 Hz). almerja.net Consequently, the signal for the axial C1 proton should appear as a triplet of triplets with large and small coupling constants.

Similarly, the axial proton at C4, adjacent to the butyl group, will exhibit a complex multiplet due to coupling with the neighboring protons on the ring and the methylene (B1212753) protons of the butyl chain. The protons of the butyl group itself will show characteristic signals: a triplet for the terminal methyl group and multiplets for the methylene groups. The carboxylic acid proton is typically a broad singlet at a significantly downfield chemical shift (δ > 10 ppm).

Table 1: Predicted ¹H NMR Spectral Data for trans-4-Butylcyclohexanecarboxylic Acid.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-COOH>10br s-
H1 (axial)2.2-2.5ttJax-ax ≈ 12, Jax-eq ≈ 3
Cyclohexane H (axial)1.8-2.1m-
Cyclohexane H (equatorial)1.2-1.5m-
-CH₂- (butyl)1.2-1.4m-
-CH₃ (butyl)~0.9t~7

¹³C NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Due to the symmetry of the trans-1,4-disubstituted cyclohexane ring, several pairs of carbons are chemically equivalent, leading to fewer signals than the total number of carbon atoms.

The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing at a characteristic downfield chemical shift, typically in the range of 175-185 ppm. The C1 and C4 carbons, being directly attached to the substituents, will also be deshielded compared to the other ring carbons. The chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry of the substituents. In the trans isomer with diequatorial substituents, the chemical shifts of the ring carbons are distinct from what would be observed for the cis isomer. The carbons of the butyl group will appear in the aliphatic region of the spectrum, with the terminal methyl carbon being the most shielded.

Table 2: Predicted ¹³C NMR Spectral Data for trans-4-Butylcyclohexanecarboxylic Acid.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH175-185
C1~45
C2, C6~30
C3, C5~28
C4~35
-CH₂- (butyl, α to ring)~37
-CH₂- (butyl)~29
-CH₂- (butyl)~23
-CH₃ (butyl)~14

Solid-State NMR for Intermolecular Interactions

In the crystalline state, molecules of this compound are held together by intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups. Solid-state NMR (ssNMR) is a powerful technique for probing these interactions. acs.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and the spatial proximity of nuclei in the solid lattice.

Cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR experiments can be used to obtain high-resolution spectra of the solid material. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. nih.gov Of particular interest is the carbonyl carbon of the carboxylic acid group. Its chemical shift is sensitive to the nature of the hydrogen bonding. nih.gov

Furthermore, advanced ssNMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments, can be used to identify which protons are in close spatial proximity to which carbons, providing direct evidence for the hydrogen bonding network. nih.gov By measuring the strength of the dipolar coupling between the carboxylic acid proton and the carbonyl carbon, the O-H···O distance in the hydrogen-bonded dimer can be estimated.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are fundamental techniques for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of the Carboxylic Acid Group

The IR spectrum of this compound is dominated by the characteristic absorption bands of the carboxylic acid group. The most prominent of these is the O-H stretching vibration, which appears as a very broad and intense band in the region of 2500-3300 cm⁻¹. libretexts.org This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structure of carboxylic acids in the solid state.

The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band. In the hydrogen-bonded dimer, this band is typically observed in the range of 1700-1725 cm⁻¹. vscht.cz The C-O stretching and O-H in-plane bending vibrations are coupled and appear as two bands in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions. An out-of-plane O-H bending vibration is also characteristic and is observed as a broad band around 920 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for trans-4-Butylcyclohexanecarboxylic Acid.
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)2500-3300Strong, very broad
C-H stretch (alkyl)2850-2960Medium to strong
C=O stretch (dimer)1700-1725Strong
C-O stretch / O-H bend (in-plane)1210-1320Medium, broad
O-H bend (out-of-plane)~920Medium, broad

Analysis of Hydrogen Bonding Networks

In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of intermolecular hydrogen bonds between the carboxyl groups. nih.gov This strong hydrogen bonding has a profound effect on the IR spectrum. The significant broadening and red-shift (shift to lower frequency) of the O-H stretching band is a direct consequence of the weakening of the O-H bond upon hydrogen bond formation. youtube.com

The position of the C=O stretching band is also sensitive to the strength of the hydrogen bonding. In the gas phase, where the monomeric form exists, the C=O stretch appears at a higher frequency (around 1760 cm⁻¹). libretexts.org The shift to a lower frequency in the solid state is indicative of the formation of hydrogen-bonded dimers. Temperature-dependent FTIR studies can provide further insights into the dynamics of the hydrogen bonding network. As the temperature increases, the thermal energy can disrupt the hydrogen bonds, leading to a sharpening and a blue-shift of the O-H and C=O stretching bands.

By analyzing the fine structure of the O-H stretching band, it is sometimes possible to identify different types of hydrogen-bonded aggregates, although in the case of simple carboxylic acids, the dimeric form is usually predominant. ucl.ac.uk

X-ray Crystallography and Diffraction Studies

X-ray diffraction methods are indispensable for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure and stereochemistry of a compound. While a complete single-crystal structure for this compound is not publicly available in the crystallographic literature, analysis of closely related structures provides significant insight into its expected conformation.

For instance, a detailed structural study has been conducted on trans,trans-4′-butyl-bicyclohexyl-4-carboxylic acid, a molecule containing the same trans-4-butylcyclohexyl moiety. researchgate.netresearchgate.net The findings from this related compound strongly suggest that in the solid state, the this compound molecule adopts a highly stable conformation. researchgate.net The cyclohexane ring exists in a chair conformation, which is the most stable arrangement, minimizing both angular and torsional strain. The n-butyl group and the carboxylic acid group are positioned equatorially at the 1 and 4 positions, respectively, resulting in the thermodynamically favored trans configuration. researchgate.net The butyl chain itself is typically found in a fully extended, trans-planar conformation. researchgate.net

A key feature observed in the crystal structures of similar carboxylic acids is the formation of hydrogen-bonded dimers. researchgate.net In this arrangement, two molecules are linked via strong hydrogen bonds between their carboxylic acid groups, forming a characteristic cyclic motif. researchgate.net This dimerization is a dominant factor in the crystal packing of such compounds.

ParameterValue (for trans,trans-4′-Butyl-bicyclohexyl-4-Carboxylic Acid)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)21.934(5)
b (Å)5.384(2)
c (Å)27.681(7)
β (°)97.35(3)
Z (molecules/unit cell)8
Key Structural FeaturesHydrogen-bonded dimers, Chair conformation of cyclohexyl rings

Data from a study on a closely related compound, trans,trans-4′-butyl-bicyclohexyl-4-carboxylic acid, to illustrate expected structural features. researchgate.net

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the bulk crystalline properties of a solid sample. Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline powder. The technique is crucial for identifying crystalline phases, determining the degree of crystallinity, and assessing the purity of a bulk sample.

For this compound, which is a crystalline solid at room temperature, PXRD provides a unique diffraction pattern, or "fingerprint." This pattern is characterized by a series of peaks at specific diffraction angles (2θ), the positions and intensities of which are determined by the crystal lattice structure. Any variation in the crystalline form (polymorphism) would result in a distinctly different PXRD pattern. Therefore, PXRD is an essential tool in quality control to ensure batch-to-batch consistency of the solid-state form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a core analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₂₀O₂), the theoretical monoisotopic mass is 184.1463 Da.

Key expected fragmentation pathways for this compound include:

Loss of the butyl group: Cleavage of the C-C bond between the cyclohexane ring and the butyl group would result in the loss of a butyl radical (•C₄H₉), leading to a fragment ion at m/z 127.

Loss of the carboxylic acid group: The loss of the •COOH group would generate a fragment at m/z 139.

Loss of water: A fragment corresponding to the loss of a water molecule (H₂O) from the molecular ion may be observed at m/z 166.

Alpha-cleavage: Fragmentation adjacent to the carbonyl group can lead to the loss of various neutral species.

m/z (mass/charge)Proposed FragmentFormula of Fragment
184[M]⁺•[C₁₁H₂₀O₂]⁺•
166[M - H₂O]⁺•[C₁₁H₁₈O]⁺•
139[M - COOH]⁺[C₁₀H₁₉]⁺
127[M - C₄H₉]⁺[C₇H₁₁O₂]⁺
57[C₄H₉]⁺[C₄H₉]⁺

This table represents predicted fragmentation patterns based on the structure of this compound and general principles of mass spectrometry.

Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. It is widely used to assess the purity of this compound and to determine the ratio of its geometric isomers, cis and trans. fishersci.ca Commercial specifications for this compound often cite a purity of >99%, as determined by GC. fishersci.cafishersci.no

Due to the polarity of the carboxylic acid group, direct analysis can sometimes lead to poor peak shape (tailing) and reduced column lifetime. However, with appropriate polar capillary columns (e.g., those with a polyethylene (B3416737) glycol stationary phase) or through derivatization, high-resolution separation can be achieved. The technique effectively separates the trans isomer from the cis isomer and other potential impurities, allowing for precise quantification.

To overcome the challenges associated with the direct GC analysis of carboxylic acids, derivatization is a common and highly effective strategy. research-solution.comgcms.cz The process involves chemically modifying the polar carboxylic acid group to form a less polar and more volatile derivative, typically an ester. gcms.czcolostate.edu This leads to improved chromatographic performance, with sharper, more symmetrical peaks and enhanced sensitivity.

A standard derivatization method is esterification with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst (e.g., HCl or BF₃). colostate.eduaocs.org This reaction converts the this compound into its corresponding ethyl ester, ethyl trans-4-butylcyclohexanecarboxylate.

Reaction: C₁₁H₂₀O₂ + C₂H₅OH --(H⁺ catalyst)--> C₁₃H₂₄O₂ + H₂O

The resulting ethyl ester is significantly more volatile and less prone to adsorption within the GC system, making it ideal for accurate and reproducible quantitative analysis.

PropertyOriginal CompoundEthyl Ester Derivative
Compound Name This compoundEthyl trans-4-butylcyclohexanecarboxylate
Molecular Formula C₁₁H₂₀O₂C₁₃H₂₄O₂
Molecular Weight 184.28 g/mol 212.34 g/mol
Boiling Point High (Predicted ~288 °C) Lower (more volatile)
Polarity High (due to -COOH)Low (ester group)
GC Peak Shape Prone to tailingSymmetrical and sharp

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is another powerful analytical tool for the separation, identification, and quantification of compounds. It is particularly useful for non-volatile or thermally sensitive molecules that are not suitable for GC.

For this compound, HPLC is an excellent method for purity assessment. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can effectively separate the target compound from impurities of different polarities.

It is important to note that the term "chiral resolution" is not applicable to this compound. The molecule is achiral as it possesses a plane of symmetry and lacks a stereocenter; therefore, it does not exist as a pair of enantiomers. However, HPLC is exceptionally well-suited for the separation of its diastereomers: the cis and trans isomers. The different spatial arrangements of the functional groups in the cis and trans isomers lead to differences in their interaction with the HPLC stationary phase, allowing for their effective separation and quantification. nih.gov This capability is crucial for confirming the stereochemical purity of the trans isomer.

Diastereomeric Derivatization for Chiral Analysis

In the context of academic research, determining the enantiomeric purity of chiral molecules is a critical task. While this compound itself is achiral due to a plane of symmetry, derivatization of the carboxylic acid group can introduce chirality, or if the cyclohexane ring were substituted to create a chiral center, chiral analysis would be necessary. Diastereomeric derivatization is a powerful indirect method for chiral analysis, converting a mixture of enantiomers into a mixture of diastereomers, which possess different physical properties and can be separated by standard chromatographic techniques like HPLC.

The process involves reacting the carboxylic acid with a chiral derivatizing agent (CDA), which is an enantiomerically pure compound. This reaction creates a covalent bond between the analyte and the CDA, forming two new diastereomeric molecules. These diastereomers, unlike the original enantiomers, have distinct physical and chemical properties, allowing for their separation and quantification.

Several types of chiral derivatizing agents are suitable for carboxylic acids. A common strategy involves esterification with a chiral alcohol. For instance, reacting a chiral carboxylic acid with an enantiomerically pure alcohol like L-(−)-menthol in the presence of an esterification agent (e.g., 2-methyl-6-nitrobenzoic anhydride, MNBA) yields diastereomeric esters. beilstein-journals.org These esters can then be separated using achiral chromatography, and the relative peak areas correspond to the original enantiomeric ratio. beilstein-journals.org

Another class of reagents targets the carboxyl group to form amides. Reagents like (S)-(-)-α-methylbenzylamine can be used to form diastereomeric amides, which are then typically separated and quantified. wisc.edu The choice of CDA is crucial and depends on factors such as reaction efficiency, stability of the resulting diastereomers, and the presence of a chromophore or fluorophore to enhance detection. nih.gov

Table 1: Example Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

Chiral Derivatizing Agent Functional Group Targeted Resulting Diastereomer Key Advantages
L-(−)-Menthol Carboxylic Acid Ester High derivatization yield; diastereomers often separable by silica (B1680970) gel chromatography. beilstein-journals.org
(S)-(-)-α-Methylbenzylamine Carboxylic Acid Amide Forms stable amide bonds; useful for a wide range of acids. wisc.edu
(1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol Carboxylic Acid Ester Introduces a fluorescent tag for highly sensitive detection. researchgate.net

The separated diastereomers can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where chemical shifts and coupling constants will differ, or more commonly, by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detectors. wisc.edu

Preparative HPLC for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and purification of chemical compounds. For 4-butylcyclohexanecarboxylic acid, which exists as cis and trans geometric isomers, preparative HPLC is the method of choice for isolating these isomers in high purity for further study. Unlike analytical HPLC, which focuses on quantification using small sample sizes, preparative HPLC is designed to process larger quantities of a sample mixture to isolate and collect the components.

The separation of cis and trans isomers of substituted cyclohexanes is typically achieved using normal-phase or reversed-phase chromatography. The principle of separation relies on the different polarities and steric interactions of the isomers with the stationary phase of the HPLC column. The trans isomer, with the butyl and carboxyl groups in equatorial positions, generally has a different molecular shape and polarity compared to the cis isomer, where one group is axial and the other is equatorial.

In a typical preparative HPLC workflow, a concentrated solution of the cis/trans mixture of 4-butylcyclohexanecarboxylic acid is injected onto a column with a suitable stationary phase. For compounds like substituted cyclohexanecarboxylic acids, reversed-phase columns (e.g., C18) are commonly employed. sielc.com A mobile phase, often a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid, is pumped through the column. sielc.comsielc.com The modifier ensures the carboxylic acid remains in its protonated state, leading to better peak shape and retention.

The different interactions of the cis and trans isomers with the stationary phase cause them to travel through the column at different rates, leading to their separation. A detector (e.g., UV-Vis) at the column outlet monitors the eluent, and fractions corresponding to each isomer peak are collected. The scalability of the method allows for the purification of milligram to gram quantities of each isomer. sielc.com

Table 2: Illustrative Parameters for Preparative HPLC Isomer Separation

Parameter Example Condition Purpose
Column Type Reversed-Phase C18 (e.g., 250 mm x 20 mm, 10 µm) Stationary phase for separating compounds based on hydrophobicity. Larger diameter for higher loading capacity.
Mobile Phase Acetonitrile / Water (e.g., 60:40 v/v) with 0.1% Formic Acid Eluent system to carry the sample through the column. Formic acid suppresses ionization of the carboxyl group. sielc.com
Flow Rate 10-20 mL/min Optimized for separation efficiency and run time on a preparative scale.
Detection UV at 210 nm Wavelength for detecting the carboxyl group chromophore.

| Loading | 50-100 mg per injection | The amount of crude sample mixture that can be purified in a single run. |

This technique is crucial for obtaining isomerically pure standards of this compound, which are essential for unambiguous spectroscopic characterization and for use in applications where isomeric purity is critical, such as in liquid crystal research.

Conformational Analysis and Molecular Dynamics of Trans 4 Butylcyclohexanecarboxylic Acid

Cyclohexane (B81311) Ring Conformations: Chair Conformer Dominance

The cyclohexane ring predominantly adopts a chair conformation, which minimizes two major types of strain: angle strain and torsional strain. In the chair conformation, the C-C-C bond angles are very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. Furthermore, all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain.

While other conformations such as the boat, twist-boat, and half-chair exist, they are of significantly higher energy. The boat conformation, for instance, suffers from torsional strain due to eclipsing hydrogen atoms and steric strain from the close proximity of the "flagpole" hydrogens. The twist-boat is more stable than the boat but still less stable than the chair. Consequently, at room temperature, cyclohexane derivatives like trans-4-Butylcyclohexanecarboxylic Acid exist almost exclusively in the chair conformation. The interconversion between the two possible chair forms, known as ring flipping, is rapid, but the equilibrium will heavily favor the most stable conformer.

Substituent Orientation and Steric Effects of the Butyl Group

In a substituted cyclohexane, the two primary positions for a substituent are axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The steric bulk of a substituent plays a crucial role in determining its preferred orientation.

Substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric hindrance. chemrxiv.org When a substituent is in the axial position, it experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). beilstein-journals.org These are known as 1,3-diaxial interactions. chemrxiv.orgbeilstein-journals.org In contrast, a substituent in the equatorial position points away from the rest of the ring, leading to significantly less steric strain. beilstein-journals.org

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position. For the tert-butyl group, which is structurally similar in bulk to a butyl group, the A-value is approximately 5.0 kcal/mol, one of the largest for common substituents. This high A-value effectively "locks" the cyclohexane ring into a conformation where the tert-butyl group is equatorial.

In the case of this compound, there are two substituents on the ring: a butyl group and a carboxylic acid group. In the trans configuration, when one substituent is equatorial, the other must also be equatorial in the most stable chair conformation (diequatorial), or both must be axial (diaxial). Given the significant steric bulk of the butyl group, the diaxial conformer would be extremely high in energy due to severe 1,3-diaxial interactions for both substituents. Therefore, the molecule overwhelmingly adopts the diequatorial chair conformation, where both the butyl and the carboxylic acid groups occupy equatorial positions.

Table 1: A-Values for Common Cyclohexane Substituents

Substituent A-Value (kcal/mol)
-CH₃ (Methyl) 1.7
-CH₂CH₃ (Ethyl) 1.8
-CH(CH₃)₂ (Isopropyl) 2.2
-C(CH₃)₃ (tert-Butyl) ~5.0
-COOH (Carboxylic Acid) 1.4
-OH (Hydroxyl) 0.9

This interactive table allows for sorting by substituent or A-value.

Intramolecular Hydrogen Bonding Considerations

Intramolecular hydrogen bonding can occur when a hydrogen bond donor and acceptor are present in the same molecule and can come into close proximity. In this compound, the carboxylic acid group contains a hydrogen bond donor (-OH) and an acceptor (C=O). However, for an intramolecular hydrogen bond to form, the geometry of the molecule must allow these groups to approach each other at an appropriate distance and angle.

In the stable diequatorial conformation of this compound, the butyl group and the carboxylic acid group are positioned on opposite sides of the cyclohexane ring at positions 1 and 4. This arrangement places the carboxylic acid group far from any other part of the molecule, making intramolecular hydrogen bonding impossible. Studies on similar molecules, such as trans-2-acetylcyclohexanecarboxylic acid, have shown no intramolecular interaction between the carboxyl and acetyl groups. doi.org Given the greater separation in a 1,4-disubstituted cyclohexane, it can be concluded that this compound does not exhibit significant intramolecular hydrogen bonding. Instead, intermolecular hydrogen bonding between the carboxylic acid groups of two different molecules, leading to the formation of dimers, is the dominant interaction in the condensed phase.

Molecular Modeling and Computational Studies

While specific computational studies on this compound are not widely available in published literature, the application of molecular modeling techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are standard approaches for gaining a deeper, quantitative understanding of such molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the precise bond lengths, bond angles, and dihedral angles for the lowest energy conformers, confirming the chair as the ground state.

Calculate Relative Energies: Quantify the energy difference between the diequatorial chair conformer and other less stable conformations (e.g., the diaxial chair, twist-boat). This would provide a more accurate value for the conformational preference than A-values alone.

Analyze Electronic Properties: Generate molecular orbital diagrams (HOMO/LUMO) and electrostatic potential maps, which are useful for predicting reactivity.

Simulate Vibrational Spectra: Calculate the theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the structure of the dominant conformer.

These calculations would provide a static, time-averaged picture of the molecule's preferred structure and energetics at a high level of theory.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. An MD simulation of this compound, typically in a solvent environment, would offer insights into:

Conformational Dynamics: Observe the flexibility of the cyclohexane ring and the butyl chain. While ring flipping from the highly stable diequatorial conformer would be an extremely rare event to observe in a typical simulation, the simulation would show vibrations and minor fluctuations around the equilibrium geometry.

Solvent Effects: Analyze how solvent molecules (e.g., water, ethanol) arrange around the solute and how they interact with the hydrophobic butyl group and the hydrophilic carboxylic acid group.

Intermolecular Interactions: Explicitly model the formation and breaking of intermolecular hydrogen bonds between carboxylic acid groups, providing information on dimerization dynamics in solution.

Thermodynamic Properties: By sampling a large number of configurations over time, MD simulations can be used to calculate thermodynamic properties such as the free energy of solvation.

Together, DFT and MD simulations would offer a comprehensive theoretical understanding of the structural and dynamic properties of this compound, complementing experimental findings.

Conformational Energy Landscapes

The conformational landscape of this compound is fundamentally dictated by the geometry of the cyclohexane ring. The chair conformation represents the lowest energy state for the cyclohexane scaffold, significantly more stable than the boat or twist-boat conformations due to the minimization of torsional and steric strain. In the trans isomer, the butyl and carboxylic acid substituents are positioned on opposite faces of the ring. This arrangement allows for a diequatorial conformation, which is the most stable state for this molecule.

The energy difference between the diequatorial and diaxial conformers of trans-4-alkylcyclohexanes is significant. For a methyl group, this difference is approximately 1.7 kcal/mol. Given that a butyl group is larger, this energy difference is expected to be even more pronounced, rendering the population of the diaxial conformer negligible at room temperature.

Molecular dynamics simulations, while not extensively published for this specific molecule, would be expected to show the cyclohexane ring predominantly in the chair conformation with both substituents in equatorial positions. Fluctuations to higher energy twist-boat or boat conformations would be rare and transient. The butyl chain itself would also exhibit conformational flexibility, with rotation around its carbon-carbon single bonds.

A simplified representation of the conformational energy landscape can be visualized with the diequatorial chair conformation at a global energy minimum. The transition state for ring inversion to the diaxial chair conformation would represent a significant energy barrier. Other local minima corresponding to twist-boat conformations would exist at considerably higher energies.

Table 1: Estimated Relative Conformational Energies

Conformer Substituent Positions Relative Energy (kcal/mol) Population at 298 K
Chair Diequatorial 0 (Global Minimum) >99%
Twist-Boat - ~5.5 <1%
Boat - ~6.9 <0.1%

Note: Energy values are estimations based on data for related substituted cyclohexanes. The diaxial energy is an estimate for a butyl group, expected to be higher than that for a methyl group.

Influence of Conformational Preferences on Reactivity and Biological Activity

The strong preference of this compound for the diequatorial conformation has a direct and predictable influence on its chemical reactivity. The accessibility of the carboxylic acid group is a key determinant in its reactions.

In the predominant diequatorial conformer, the carboxylic acid group is positioned away from the bulk of the cyclohexane ring, making it sterically accessible for reactions such as esterification, amide formation, and reduction. This contrasts sharply with the cis-isomer, where the carboxylic acid would be forced into an axial position (with the butyl group equatorial), partially shielded by the axial hydrogens on the same face of the ring. Consequently, the rate of reactions involving nucleophilic attack at the carbonyl carbon is generally faster for the trans-isomer compared to the cis-isomer.

Studies on the esterification of cis- and trans-4-tert-butylcyclohexanecarboxylic acid have demonstrated this principle. The trans-isomer, with its equatorial carboxyl group, undergoes esterification at a significantly faster rate than the cis-isomer, where the axial carboxyl group is more sterically hindered.

Table 2: Relative Reactivity Based on Conformation

Reaction Conformer Relative Rate Rationale
Esterification trans (Equatorial COOH) Faster Sterically accessible carboxyl group.
Esterification cis (Axial COOH) Slower Steric hindrance from 1,3-diaxial hydrogens.
Saponification of Esters trans (Equatorial Ester) Faster Accessible ester group for nucleophilic attack.

The influence of conformational preferences on biological activity is a fundamental concept in medicinal chemistry, often referred to as the study of the "pharmacophore." The three-dimensional arrangement of functional groups in a molecule is critical for its interaction with biological targets such as enzymes and receptors.

While specific biological activity data for this compound is not extensively documented, the principle of conformational control remains paramount. For a molecule to be biologically active, it must adopt a specific conformation to fit into the binding site of its target protein. The rigidity of the diequatorial conformation of this compound means that it presents a well-defined shape to potential biological partners.

Derivatives of substituted cyclohexanecarboxylic acids have been investigated for various biological activities. For instance, certain derivatives have been explored as antagonists for the integrin VLA-4, which is involved in inflammatory responses. In such cases, the precise spatial orientation of the carboxylic acid and the hydrophobic butyl group would be critical for binding affinity. A change in conformation, such as to an axial arrangement, would drastically alter the molecule's shape and likely abolish or significantly reduce its biological activity.

The fixed orientation of the functional groups in the diequatorial conformer can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. However, this rigidity can also be a limitation if the required binding conformation is different from the lowest-energy solution conformation.

Chemical Reactivity and Derivatization Research of Trans 4 Butylcyclohexanecarboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxyl group (-COOH) is the primary site of chemical reactivity in trans-4-Butylcyclohexanecarboxylic acid under standard laboratory conditions. It serves as a versatile handle for the synthesis of a wide array of derivatives.

Esterification Reactions for Ester Derivatives

Esterification is a fundamental reaction of carboxylic acids, and this compound is no exception. This process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. The reaction is reversible, and its efficiency can be enhanced by using an excess of the alcohol or by removing water as it is formed.

A well-documented method for studying the kinetics of esterification is the reaction with diazodiphenylmethane (B31153). Research on the esterification of conformationally rigid systems, such as 4-substituted cyclohexanecarboxylic acids, has provided insights into how the stereochemistry of the carboxyl group affects reaction rates. For trans-4-tert-butylcyclohexanecarboxylic acid, which is structurally analogous to the title compound, the equatorial orientation of the carboxylic acid group leads to a faster esterification rate compared to its cis-isomer, where the carboxyl group is in a more sterically hindered axial position. spcmc.ac.in

Kinetic studies on the esterification of trans-4-t-butylcyclohexanecarboxylic acid with diazodiphenylmethane in various solvents have been performed to understand the influence of the solvent and the conformational rigidity on the reaction rate. rsc.org The reaction rates are influenced by the solvent's polarity, with different rate coefficients observed in solvents like ethanol (B145695) and toluene. rsc.orgrsc.org

Reaction TypeReactantsKey ConditionsProduct TypeResearch Findings
Fischer Esterificationtrans-4-Butylcyclohexanecarboxylic Acid, Alcohol (e.g., Methanol, Ethanol)Acid catalyst (e.g., H₂SO₄), Heat, Removal of watertrans-4-Butylcyclohexyl carboxylate esterA standard method for producing simple alkyl esters. The equatorial position of the -COOH group in the trans isomer allows for favorable reaction kinetics. spcmc.ac.in
Reaction with Diazodiphenylmethanetrans-4-Butylcyclohexanecarboxylic Acid, DiazodiphenylmethaneInert solvent (e.g., Toluene, Ethanol) at a controlled temperature (e.g., 30°C)Diphenylmethyl trans-4-butylcyclohexanecarboxylateUsed for kinetic studies. The reaction rate is faster for the trans isomer compared to the cis isomer due to less steric hindrance. spcmc.ac.inrsc.org The solvent polarity affects the reaction's rate coefficient. rsc.org

Amidation Reactions for Amide Derivatives

Amides are synthesized from this compound by reacting it with an amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow and requires high temperatures. Common methods involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or using coupling agents.

Direct amidation can be achieved under catalytic conditions. For instance, various catalysts, including those based on boron or titanium, can facilitate the direct condensation of carboxylic acids and amines by removing water. google.com These methods provide a more direct and atom-economical route to amide synthesis.

Reaction TypeReactantsKey ConditionsProduct TypeResearch Findings
Via Acyl Chloridetrans-4-Butylcyclohexanecarboxylic Acid, Thionyl Chloride (SOCl₂), AmineTwo-step process: 1. Formation of acyl chloride. 2. Reaction with amine.N-substituted trans-4-butylcyclohexanecarboxamideA reliable, high-yielding, traditional method for amide synthesis.
Peptide Couplingtrans-4-Butylcyclohexanecarboxylic Acid, Amine, Coupling agent (e.g., DCC, EDC)Anhydrous solvent (e.g., DCM, DMF) at room temperature.N-substituted trans-4-butylcyclohexanecarboxamideA mild and efficient method, commonly used in the synthesis of complex molecules and pharmaceuticals.
Direct Catalytic Amidationtrans-4-Butylcyclohexanecarboxylic Acid, AmineCatalyst (e.g., Boronic acids, TiF₄), High temperature, Water removal. google.comN-substituted trans-4-butylcyclohexanecarboxamideAn emerging, more sustainable method that avoids the need for stoichiometric activating agents. google.com

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (trans-4-butylcyclohexyl)methanol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the carboxylic acid to the corresponding primary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comntu.edu.sg Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce carboxylic acids. libretexts.org The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to the alcohol.

Reaction TypeReactantReagentKey ConditionsProductResearch Findings
Hydride Reductiontrans-4-Butylcyclohexanecarboxylic AcidLithium Aluminum Hydride (LiAlH₄)1. Anhydrous ether solvent (e.g., THF, Diethyl ether). 2. Aqueous acid workup (e.g., H₃O⁺).(trans-4-butylcyclohexyl)methanolThis is a standard and effective method for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comntu.edu.sg The use of a strong hydride donor like LiAlH₄ is essential. libretexts.org
Hydride Reductiontrans-4-Butylcyclohexanecarboxylic AcidSodium Borohydride (NaBH₄)Typical alcoholic or ethereal solvents.No reactionNaBH₄ is not a sufficiently powerful reducing agent to reduce carboxylic acids. libretexts.org

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound is a saturated aliphatic system, making it relatively inert to many chemical transformations compared to the carboxylic acid group. However, under specific conditions, it can undergo reactions such as oxidation and substitution.

Oxidation Reactions

The direct oxidation of the C-H bonds of the cyclohexane ring is a challenging transformation that typically requires strong oxidizing agents and harsh conditions. Such reactions often lack selectivity and can lead to a mixture of products, including ketones and dicarboxylic acids, through ring-opening.

While specific studies on the ring oxidation of this compound are not extensively documented, related research on the oxidation of similar cyclohexane derivatives provides some context. For instance, the oxidation of trans-4-tert-butylcyclohexanol with chromic acid yields the corresponding ketone, 4-tert-butylcyclohexanone (B146137). reddit.com This indicates that if a hydroxyl group were present on the ring, it would be a more likely site of oxidation than the C-H bonds of the ring itself.

Reaction TypeReactantReagentsPotential ProductsResearch Findings
Ring C-H Oxidationtrans-4-Butylcyclohexanecarboxylic AcidStrong oxidizing agents (e.g., KMnO₄, CrO₃)Mixture of ketones, dicarboxylic acids (via ring cleavage)Generally requires harsh conditions and often results in low selectivity. Specific studies on this substrate are limited in available literature.

Substitution Reactions

Substitution reactions on the cyclohexane ring of this compound typically proceed through a free-radical mechanism. wikipedia.org The most common example is free-radical halogenation, where a hydrogen atom on the ring is replaced by a halogen atom (e.g., chlorine or bromine).

This type of reaction is initiated by ultraviolet (UV) light or a radical initiator. youtube.comchemistrystudent.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com The substitution can occur at any of the C-H positions on the cyclohexane ring, potentially leading to a mixture of constitutional isomers. The reactivity of the C-H bonds is generally in the order of tertiary > secondary > primary, although in a cyclohexane ring, all non-bridgehead carbons are secondary. Steric hindrance from the butyl and carboxylic acid groups would influence the regioselectivity of the substitution.

Reaction TypeReactantReagentsKey ConditionsPotential ProductsResearch Findings
Free-Radical Halogenationtrans-4-Butylcyclohexanecarboxylic AcidBr₂ or Cl₂UV light or heatMixture of bromo- or chloro-substituted derivativesThis reaction is characteristic of alkanes and cycloalkanes. wikipedia.orgchemistrystudent.com It is expected to proceed on the cyclohexane ring, but achieving high selectivity for a single isomer can be challenging. youtube.com

Formation of Supramolecular Assemblies

The architecture of this compound, featuring a hydrophilic carboxylic acid group and a bulky, hydrophobic butylcyclohexyl moiety, facilitates its participation in the construction of larger, non-covalently bonded supramolecular structures. These assemblies are governed by specific intermolecular forces, leading to organized systems with unique properties.

Hydrogen Bonding Networks in Crystal Structures

The carboxylic acid functional group is a primary driver in the solid-state assembly of this compound, acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). nih.gov In the crystalline state, carboxylic acids commonly form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds between two molecules. This characteristic head-to-head arrangement creates a robust eight-membered ring motif.

Table 1: Hydrogen Bonding Capabilities of this compound

PropertyValueReference
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov

Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of one molecule (the "guest") within a larger molecule (the "host"). wikipedia.org Research has identified this compound (referred to as 4-BCCA in the study) as a low-affinity inhibitor of AMPA receptors, which are complex biological macromolecules. nih.gov This interaction represents a biological form of host-guest chemistry, where the AMPA receptor acts as the host.

In this context, 4-BCCA functions as the guest molecule, binding within sites in the transmembrane domain of the receptor. nih.gov X-ray crystallography and molecular dynamics simulations have shown that the binding occurs at lateral portals formed by transmembrane segments. nih.gov The interaction is dynamic, with the 4-BCCA molecule assuming multiple poses within the binding site and even showing the ability to enter the ion channel pore. nih.gov This binding inhibits the receptor's function, highlighting its potential as an anti-epileptic agent. nih.gov The non-covalent forces governing this interaction include hydrophobic interactions between the butylcyclohexyl group and nonpolar regions of the receptor, as well as potential electrostatic or hydrogen bonding involving the carboxylic acid group. nih.gov

Metal-Organic Framework (MOF) Precursor Studies

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Carboxylic acids are among the most common functional groups used on organic linkers to coordinate with metal centers. While the related compound trans-1,4-cyclohexanedicarboxylic acid is a known linker in MOF synthesis, dedicated studies employing the monofunctional this compound as a primary linker or modulator in MOF construction are not prominent in the surveyed scientific literature. Its single coordination point (the carboxylate group) would likely lead to its function as a terminating ligand or a modulator that controls crystal growth and dimensionality, rather than a framework-extending linker.

Derivatization for Enhanced Analytical or Biological Properties

Derivatization is the process of chemically modifying a compound to enhance its properties for analysis or to impart new functionalities. sdiarticle4.com For this compound, this typically involves reactions at the carboxylic acid group to improve its detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC).

Chiral Derivatization Reagents

A chiral derivatization reagent is a chiral molecule that reacts with a mixture of enantiomers to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques.

This compound is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, it cannot be used as a chiral derivatization reagent to resolve the enantiomers of other racemic compounds.

Fluorescent Derivatization for Detection

This compound lacks a native chromophore or fluorophore, making its detection by UV-Vis or fluorescence spectroscopy challenging at low concentrations. nih.gov To overcome this, fluorescent derivatization is employed, which involves attaching a fluorescent tag to the molecule. nih.gov This process significantly enhances detection sensitivity in techniques like HPLC with fluorescence detection (HPLC-FLD). researchgate.net

The derivatization reaction targets the carboxylic acid group. A common method is esterification, where the acid is reacted with a fluorescent reagent containing an alcohol or a reactive halide group. thermofisher.com This reaction is often catalyzed under conditions that promote the formation of a stable ester bond. A wide variety of fluorescent reagents, known as tags or labels, are available for this purpose. These reagents typically contain extended aromatic systems or specific functional groups responsible for their fluorescence.

Table 2: Common Fluorescent Derivatization Reagents for Carboxylic Acids

Reagent ClassExample Reagent(s)Typical Reaction
Coumarin Analogues 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Esterification
Anthracene Derivatives 9-Anthryldiazomethane (ADAM)Esterification
Naphthalimide Derivatives 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonateEsterification
Fluorescent Amines 1-PyrenemethylamineAmidation (after activation of the carboxylic acid)

The selection of a derivatization reagent depends on factors such as reaction efficiency, the stability of the resulting derivative, and the excitation and emission wavelengths required for detection, which should be compatible with the available HPLC-FLD instrument. nih.govresearchgate.net

Biological and Pharmacological Investigations of Trans 4 Butylcyclohexanecarboxylic Acid 4 Bcca

Role as a Modulator of Neuronal Excitability

trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) has been identified as a modulator of neuronal excitability, primarily through its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. rcsb.orgnih.gov These receptors are fundamental to fast excitatory synaptic transmission in the central nervous system, and their overactivation is a key factor in the generation and spread of seizures. rcsb.orgnih.gov By inhibiting AMPA receptors, 4-BCCA can dampen excessive neuronal firing, thereby playing a crucial role in controlling neuronal hyperexcitability that underlies epileptic conditions. rcsb.org The compound has emerged as a promising new antiepileptic drug (AED) candidate based on its demonstrated efficacy in various in vitro and in vivo seizure models. rcsb.orgnih.gov

Antiepileptic Activity in Preclinical Models

The potential of 4-BCCA as an antiepileptic agent has been explored in several preclinical models, demonstrating a broad spectrum of activity. researchgate.net

Efficacy in Animal Seizure Models: Mouse Psychomotor, Corneal-kindled, Maximal Electroshock, and Metrazol Models

Comparative Potency with Existing Antiepileptic Drugs (e.g., Valproate)

Studies have indicated that 4-BCCA possesses increased potency and a better therapeutic index when compared to the established antiepileptic drug, valproate. researchgate.net In a rat model of lithium-pilocarpine-induced status epilepticus, 4-BCCA demonstrated better seizure control in terms of latency to seizure onset and the number of severe seizures compared to other standard antiseizure medications, including valproate. nih.gov This suggests that 4-BCCA may offer an improved efficacy profile over some existing therapies for certain types of seizures. researchgate.netnih.gov

Below is a comparative table of findings from a study on a status epilepticus model.

Treatment GroupSeizure LatencyNumber of Stage 3/4 Seizures
4-BCCA Better seizure controlBetter seizure control
Valproate (VPA) ComparedCompared
Perampanel (B3395873) (PER) ComparedCompared
4-BCCA + VPA Less nucleus and cytoplasmic changesBetter neuronal viability
4-BCCA + PER Better memory retention, higher Total Antioxidant Capacity (TAC), lower Neuron Specific Enolase (NSE) levelBetter seizure control, less nucleus and cytoplasmic changes, better neuronal viability

Data derived from a study on a Li-pilocarpine induced status epilepticus rat model. nih.gov

Neuroprotective Effects

Beyond its anticonvulsant properties, 4-BCCA has demonstrated significant neuroprotective effects. In a study on status epilepticus in rats, treatment with 4-BCCA, both alone and in combination with other antiseizure medications, resulted in better neuronal viability. nih.gov Specifically, combinations of 4-BCCA with valproate or perampanel showed fewer changes to the nucleus and cytoplasm of neurons. nih.gov Furthermore, the combination of 4-BCCA with perampanel was associated with a higher total antioxidant capacity and lower levels of neuron-specific enolase, an indicator of neuronal damage. nih.gov These findings suggest that 4-BCCA not only suppresses seizure activity but may also protect neurons from the damage that can occur during epileptic events. nih.gov

Mechanism of Action as an AMPA Receptor Inhibitor

The primary mechanism underlying the pharmacological effects of 4-BCCA is its action as a low-affinity inhibitor of AMPA receptors. rcsb.orgnih.gov This inhibition is non-competitive and occurs at a site distinct from other known non-competitive inhibitors like perampanel. rcsb.orgnih.gov

Direct Binding to AMPA Receptors (e.g., GluA2 Subunit)

X-ray crystallography studies have provided a detailed structural basis for the interaction between 4-BCCA and the AMPA receptor. rcsb.org These studies have shown that 4-BCCA binds within the transmembrane domain (TMD) of the receptor, specifically at the lateral portals formed by the M1 and M4 transmembrane segments. rcsb.orgnih.gov This binding site was identified in the GluA2 subunit of the AMPA receptor. rcsb.orgresearchgate.netnih.gov At this site, the 4-BCCA molecule is dynamic and can adopt multiple poses, and it has been suggested that it may even enter the ion channel pore. rcsb.orgnih.gov The interaction of 4-BCCA with the TMD is thought to inhibit the receptor's function, thereby reducing excitatory postsynaptic currents and controlling seizure activity. rcsb.org

Identification of Binding Sites in the Transmembrane Domain (TMD)

Studies utilizing X-ray crystallography, mutagenesis, and molecular dynamics simulations have successfully identified the binding sites for this compound (4-BCCA) within the transmembrane domain (TMD) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.govnih.gov Specifically, 4-BCCA binds at the lateral portals of the receptor, which are formed by the transmembrane segments M1-M4. nih.govnih.gov At these sites, the 4-BCCA molecule is observed to be highly dynamic, capable of assuming multiple poses. nih.govnih.gov This binding location is distinct from those occupied by other noncompetitive inhibitors, such as the antiepileptic drug perampanel. nih.govnih.gov The identification of these novel binding sites provides a structural basis for understanding the inhibitory mechanism of 4-BCCA on AMPA receptors. nih.gov

Molecular Interactions: Hydrogen Bonds and Steric Hindrance

The interaction between 4-BCCA and the AMPA receptor at the binding site is stabilized by specific molecular interactions. nih.gov Molecular dynamics simulations and structural analyses have revealed the formation of a hydrogen bond between the carboxylic acid group of 4-BCCA and the side chain of the serine residue at position 614 (S614) of the receptor. nih.gov

The importance of this interaction is highlighted by mutagenesis studies. When S614 was replaced with residues incapable of forming similar hydrogen bonds, such as leucine (B10760876) (S614L), the interaction between 4-BCCA and the receptor was significantly reduced. nih.gov Similarly, introducing a bulkier residue, as in the L610F mutation (leucine to phenylalanine at position 610), resulted in reduced interactions between 4-BCCA and key residues like S614, I611, and I613, likely due to steric hindrance. nih.gov These findings underscore the critical role of both hydrogen bonding and the specific steric environment within the binding portal for the stable association of 4-BCCA. nih.gov

Table 1: Key Residue Interactions with 4-BCCA in the AMPA Receptor TMD
ResiduePositionType of InteractionSignificance
Serine614Hydrogen BondPrimary anchor point for 4-BCCA binding.
Isoleucine611ContactContributes to the binding pocket; interaction reduced by mutations at other sites.
Isoleucine613ContactContributes to the binding pocket; interaction reduced by mutations at other sites.
Leucine610ContactMutation to Phenylalanine (L610F) reduces overall 4-BCCA interaction through steric effects.

Influence on Ion Channel Blocking

Structural and molecular dynamics studies indicate that 4-BCCA, from its binding position at the lateral portals, can physically enter the ion channel pore of the AMPA receptor. nih.govnih.govnih.gov This suggests that one of the mechanisms by which 4-BCCA inhibits receptor function is through direct channel blocking. nih.gov By moving into the pore, the molecule can interfere with the flow of ions, thereby preventing the propagation of the excitatory signal. This mode of action distinguishes 4-BCCA from other noncompetitive inhibitors that may allosterically modulate the channel gate without entering the pore itself. nih.gov

Modulation of M3 Helices Dynamics

A proposed mechanism for the inhibitory action of 4-BCCA involves its influence on the dynamics of the M3 helices of the AMPA receptor's transmembrane domain. nih.gov The M3 helices are crucial components of the receptor's ion channel gate; their conformational changes are essential for the channel to open and close. plos.org By binding within the TMD, 4-BCCA may alter the movement of these helices, potentially stabilizing a closed or non-conducting state of the channel. This modulation of the gating machinery would lead to a reduction in receptor activity. nih.gov

Competition with Membrane Lipids

Another hypothesized mechanism of action for 4-BCCA is the destabilization of the protein-lipid interface through competition with surrounding membrane lipids. nih.gov AMPA receptors are embedded within the neuronal membrane, and their function is sensitive to this lipid environment. researchgate.net By lodging in the transmembrane portals, 4-BCCA may disrupt critical interactions between the receptor's transmembrane helices and the lipid bilayer. nih.gov This interference could destabilize the receptor's active conformation. Evidence from studies on mutant receptors shows that when binding to the primary residue (S614) is weakened, 4-BCCA ligands tend to shift away from the ion channel and toward the membrane lipids, supporting the concept of a dynamic interplay at this interface. nih.gov

Synergistic Inhibition with Other Antiepileptic Drugs (e.g., Perampanel, Decanoic Acid)

Research suggests a potential for synergistic interaction between 4-BCCA and other antiepileptic drugs that target AMPA receptors through different mechanisms. nih.gov Perampanel and decanoic acid are known to inhibit AMPA receptors, and studies have demonstrated that they act synergistically with each other because they bind to distinct sites on the receptor. tocris.comnih.gov Since 4-BCCA also acts at a unique site separate from that of perampanel, it is proposed that their combined use could lead to enhanced seizure control. nih.govnih.gov Experimental evidence supports this hypothesis, as studies in rat models of status epilepticus have shown that the combination of 4-BCCA and perampanel results in better seizure control and neuroprotection than either agent alone.

Table 2: Synergistic Potential of AMPA Receptor Inhibitors
CompoundBinding Site/MechanismObserved/Potential Synergy
This compound (4-BCCA) TMD Lateral Portals (M1-M4)Synergistic with Perampanel (observed in vivo).
Perampanel Distinct noncompetitive site in the TMDSynergistic with Decanoic Acid (observed). tocris.com Potential for synergy with 4-BCCA. nih.gov
Decanoic Acid Proposed distinct site, possibly near the channel poreSynergistic with Perampanel (observed). tocris.comnih.gov

Modulation of Nicotinic Receptors (e.g., α4β2 Subtype)

Based on a review of the available scientific literature, there is no current evidence to suggest that this compound (4-BCCA) modulates the function of nicotinic receptors, including the α4β2 subtype. Research on the pharmacological activity of 4-BCCA has focused on its role as a low-affinity inhibitor of AMPA-type glutamate (B1630785) receptors. nih.govnih.gov

Potential Therapeutic Applications Beyond Epilepsy

While this compound (4-BCCA) has been primarily investigated for its anticonvulsant properties, its mechanism of action as a low-affinity, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor suggests a broader therapeutic potential. The overstimulation of glutamate receptors, particularly AMPA receptors, leads to a phenomenon known as excitotoxicity, a key pathological process implicated in a wide range of acute and chronic neurological disorders. By modulating this pathway, 4-BCCA could theoretically offer neuroprotective benefits in conditions far beyond epilepsy.

Bipolar Disorder

The pathophysiology of bipolar disorder (BD) is complex, but growing evidence points to significant dysregulation in the glutamatergic system. nih.govcambridge.org Studies have reported elevated levels of glutamate or the combined measure of glutamate and glutamine in the brains of individuals with BD. nih.gov This hyperactivity of the glutamate system is believed to contribute to the excitotoxicity and impaired neuroplasticity observed in the disorder. nih.govnih.govmdpi.com

The trafficking and synaptic expression of AMPA receptors, which are crucial for synaptic plasticity and maintaining mood-related neuronal circuits, have been shown to be altered in BD. nih.govnih.gov Research indicates that effective mood stabilizers like lithium and valproate may exert some of their therapeutic effects by down-regulating the synaptic expression of the GluR1 subunit of AMPA receptors. nih.govnih.govjneurosci.org Furthermore, post-mortem studies of brains from BD patients have revealed evidence of excitotoxicity in the frontal cortex. nih.govnih.gov Given these findings, the targeted antagonism of AMPA receptors presents a logical, albeit currently theoretical, therapeutic strategy. By reducing excessive glutamatergic transmission, an agent like 4-BCCA could potentially mitigate excitotoxic damage and help stabilize the neuronal circuits implicated in the extreme mood fluctuations characteristic of bipolar disorder.

Pathophysiological Role of AMPA Receptors in Bipolar DisorderTheoretical Rationale for 4-BCCA Application
Elevated brain glutamate levels suggest glutamatergic hyperactivity. nih.govAs an AMPA antagonist, 4-BCCA could reduce excessive excitatory signaling.
Altered AMPA receptor (e.g., GluR1 subunit) trafficking and expression are implicated in impaired synaptic plasticity. nih.govnih.govModulation of AMPA receptors may help normalize synaptic function and plasticity.
Mood stabilizers (lithium, valproate) have been shown to down-regulate synaptic AMPA receptors. jneurosci.org4-BCCA could offer a more direct mechanism for reducing AMPA receptor-mediated activity.
Evidence of excitotoxicity in post-mortem brains suggests ongoing neuronal damage. nih.govThe neuroprotective properties of AMPA antagonism could prevent or reduce neuronal damage.

Migraine

The glutamatergic system is strongly implicated in the pathophysiology of migraine. cambridge.org Glutamate, acting through its receptors, plays a key role in the initiation and propagation of cortical spreading depression (CSD), the neuroelectric event that underlies migraine aura. cambridge.org Furthermore, glutamate is a critical neurotransmitter in the trigeminovascular system, where it facilitates the transmission of pain signals from the meninges to the brainstem and thalamus. nih.gov

Research has shown that both glutamate and its AMPA receptors are involved in the process of central sensitization, a state of neuronal hyperexcitability that contributes to the persistence of migraine pain and the development of symptoms like allodynia (pain from normally non-painful stimuli). nih.govspringermedizin.denih.gov There is also evidence suggesting that glutamate may act as an upstream trigger for the release of calcitonin gene-related peptide (CGRP), a key molecule in migraine pathology. springermedizin.denih.govnih.gov Studies have demonstrated that AMPA receptor subunits are upregulated in the trigeminal ganglion following migraine induction in animal models. researchgate.net Therefore, an AMPA receptor antagonist like 4-BCCA could theoretically intervene in migraine pathogenesis at multiple levels: by inhibiting CSD, reducing the transmission of nociceptive signals, and preventing the development of central sensitization.

Pathophysiological Role of AMPA Receptors in MigraineTheoretical Rationale for 4-BCCA Application
Glutamate is implicated in cortical spreading depression (CSD), the basis of migraine aura. cambridge.orgAMPA antagonism could potentially raise the threshold for CSD initiation.
AMPA receptors mediate pain transmission in the trigeminal nucleus caudalis. nih.govBlocking these receptors could reduce the perception of headache pain.
Glutamatergic signaling contributes to central sensitization and allodynia. springermedizin.denih.gov4-BCCA could prevent or reverse the neuronal hyperexcitability underlying these symptoms.
Glutamate may trigger the release of CGRP, a primary target in migraine therapy. springermedizin.denih.govBy acting upstream of CGRP release, AMPA antagonists may offer a different mechanism of action.

Alzheimer's Disease

The role of glutamate and its receptors in Alzheimer's disease (AD) is complex and appears to be multifaceted. On one hand, the "glutamate excitotoxicity" hypothesis suggests that the amyloid-β plaques associated with AD can disrupt glutamate homeostasis, leading to chronic, low-level overactivation of glutamate receptors and subsequent neuronal death. wikipedia.org This excitotoxic process is considered a contributing factor to the neurodegeneration seen in AD.

However, other lines of evidence suggest that AD is also characterized by a decrease in AMPA receptor activation and a loss of synapses, which contributes to the cognitive decline. This presents a therapeutic paradox: while blocking excitotoxicity is desirable, a general antagonism of AMPA receptors might exacerbate cognitive deficits by further reducing synaptic transmission. Therefore, the potential application of a straightforward AMPA antagonist like 4-BCCA in Alzheimer's disease is not clear-cut and would require extensive research to determine if a therapeutic window exists where neuroprotective effects could be achieved without negatively impacting cognition.

Pathophysiological Role of AMPA Receptors in Alzheimer's DiseaseTheoretical Rationale for 4-BCCA Application
Excitotoxicity from excessive glutamate stimulation is implicated in neuronal cell death. wikipedia.orgAMPA antagonism could be neuroprotective by reducing excitotoxic damage.
AD is also associated with decreased AMPA activation and synapse loss, contributing to cognitive decline.A non-specific AMPA antagonist could potentially worsen cognitive symptoms by further dampening synaptic activity.
The interplay between excitotoxicity and synaptic depression is a complex area of AD research.The therapeutic potential is uncertain and requires further investigation into specific receptor subtypes or states.

Parkinson's Disease

In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to a critical imbalance in the basal ganglia circuitry. nih.gov This imbalance results in the overactivity of glutamatergic pathways, particularly from the subthalamic nucleus, which in turn causes excessive stimulation of glutamate receptors in the striatum and substantia nigra. drugdiscoverytoday.comnih.gov This unchecked glutamatergic input is considered a major contributor to the excitotoxic death of the remaining dopamatergic neurons, thus perpetuating the neurodegenerative cycle. nih.govfrontiersin.org

Research has specifically implicated calcium-permeable (CP)-AMPA receptors in the pathological processes of PD. nih.gov The activation of these receptors leads to excessive calcium influx, triggering cell death pathways. frontiersin.orgnih.gov Studies in animal models have shown that glutamate-induced apoptosis leads to the loss of striatal neurons and that this can be blocked by glutamate antagonists. nih.gov Therefore, reducing this excitotoxicity with an AMPA receptor antagonist like 4-BCCA is a rational neuroprotective strategy. By dampening the excessive glutamatergic signaling, it could potentially slow the progressive loss of dopaminergic neurons and alleviate motor symptoms.

Pathophysiological Role of AMPA Receptors in Parkinson's DiseaseTheoretical Rationale for 4-BCCA Application
Loss of dopamine (B1211576) leads to overactive glutamatergic pathways in the basal ganglia. drugdiscoverytoday.comnih.govAMPA antagonism could help restore balance to the basal ganglia circuitry.
Glutamate-mediated excitotoxicity contributes to the death of dopaminergic neurons. nih.govfrontiersin.org4-BCCA could offer a neuroprotective effect by slowing the rate of neurodegeneration.
Calcium-permeable (CP)-AMPA receptors are involved in the excitotoxic cascade. nih.govBlocking these receptors could prevent the downstream cellular damage caused by calcium overload.
AMPA receptor antagonists have shown protective effects in preclinical models. nih.govThis provides a strong preclinical basis for investigating compounds like 4-BCCA.

Stroke

Glutamate-mediated excitotoxicity is a primary mechanism of neuronal death following an ischemic stroke. nih.govbu.eduivoryresearch.com When blood flow to a brain region is interrupted, neurons are deprived of oxygen and ATP, leading to the failure of ion pumps and the massive release of glutamate into the synaptic space. bu.edurndsystems.com This excess glutamate persistently activates NMDA and AMPA receptors, causing a catastrophic influx of ions, including calcium, which triggers a cascade of intracellular events leading to rapid cell death. rndsystems.comfrontiersin.org

The AMPA receptor, as the principal mediator of fast excitatory neurotransmission, plays a crucial role in this destructive process. nih.gov Consequently, blocking AMPA receptors has been a significant area of research for neuroprotection in acute ischemic stroke. benthamdirect.com Numerous preclinical studies using various animal models have demonstrated that AMPA receptor antagonists can significantly reduce infarct volume and improve neurological outcomes when administered after an ischemic event. nih.govnih.gov Although clinical trials with glutamate antagonists have faced challenges, the strong preclinical evidence supports the rationale that an AMPA antagonist like 4-BCCA could be a viable candidate for reducing the extent of brain damage after a stroke. ahajournals.orgneurology.org

Pathophysiological Role of AMPA Receptors in StrokeTheoretical Rationale for 4-BCCA Application
Ischemia causes massive release of glutamate, leading to excitotoxicity. nih.govbu.eduAs an AMPA antagonist, 4-BCCA could directly counter the primary mechanism of neuronal death.
Overactivation of AMPA receptors is a hallmark of excitotoxicity-related diseases like ischemic stroke. benthamdirect.comTargeting AMPA receptors offers a direct approach to neuroprotection.
AMPA receptors are found in both grey and white matter, offering potential for broad protection. nih.govThis widespread distribution could translate to more comprehensive neuroprotective effects.
Preclinical models consistently show that AMPA antagonists reduce infarct volume. nih.govnih.govProvides a strong scientific basis for investigating 4-BCCA as a potential stroke therapeutic.

Gliomas

The relationship between glutamate and gliomas, particularly the highly aggressive glioblastoma (GBM), is a critical aspect of the tumor's biology. nih.gov Glioma cells have been shown to release large amounts of glutamate into the surrounding brain tissue. elsevierpure.commdpi.com This serves a dual purpose for the tumor: it induces excitotoxic death in neighboring neurons, creating physical space for the tumor to expand, and it acts as an autocrine/paracrine signaling molecule to promote the tumor's own growth and invasion. nih.govnih.gov

Crucially, glioma cells themselves express functional AMPA receptors. elsevierpure.comnih.gov Often, these are calcium-permeable AMPA receptors (lacking the GluR2 subunit), which, when activated by glutamate, trigger intracellular calcium signaling pathways. mdpi.comjneurosci.org This signaling cascade has been shown to activate pathways like Akt and MAPK, which enhance tumor cell proliferation, migration, and invasion. jneurosci.orgnih.gov Neurons can form functional synapses directly onto glioma cells, stimulating their growth via these AMPA receptors. youtube.com Therefore, blocking these receptors with an antagonist like 4-BCCA presents a compelling therapeutic strategy. It could potentially inhibit glioma proliferation and invasion directly, while also protecting the surrounding healthy brain tissue from excitotoxic damage. nih.govsurgicalneurologyint.comresearchgate.net

Pathophysiological Role of AMPA Receptors in GliomasTheoretical Rationale for 4-BCCA Application
Glioma cells release glutamate, causing excitotoxicity in surrounding neurons to clear space for expansion. nih.govnih.govAMPA antagonism could protect healthy brain tissue from tumor-induced damage.
Glioma cells express AMPA receptors that, when stimulated by glutamate, promote tumor proliferation and invasion. elsevierpure.comnih.govnih.gov4-BCCA could directly inhibit tumor growth and migration by blocking this autocrine/paracrine loop.
Calcium-permeable AMPA receptors are often expressed, activating pro-growth signaling pathways (e.g., Akt). mdpi.comjneurosci.orgBlocking these specific receptors could shut down key survival and proliferation signals within the tumor cells.
AMPA receptor activation enhances glioma cell adhesion to the extracellular matrix, aiding invasion. nih.govAntagonizing these receptors may disrupt the mechanical process of tumor cell migration.

Pharmacological Profile and Structure-Activity Relationships

Currently, there is a significant lack of publicly available scientific literature detailing the specific pharmacological profile of this compound (4-BCCA). While research has been conducted on various derivatives of cyclohexanecarboxylic acid, demonstrating a range of biological activities, data focusing explicitly on the butyl-substituted compound remains elusive.

General studies on related chemical structures, such as other 4-alkyl-substituted cyclohexanecarboxylic acids, suggest that modifications to the alkyl group and the stereochemistry of the cyclohexane (B81311) ring can influence their biological effects. For instance, research into a series of trans-4-substituted cyclohexanecarboxylic acid derivatives led to the discovery of a potent VLA-4 antagonist, indicating that the cyclohexane scaffold can be a valuable component in designing pharmacologically active molecules. However, without direct experimental data on 4-BCCA, its specific interactions with biological targets, efficacy, and potency cannot be determined.

The principles of structure-activity relationships (SAR) suggest that the characteristics of the butyl group in 4-BCCA—its size, lipophilicity, and spatial arrangement in the trans configuration—would be critical determinants of its pharmacological activity. The trans stereochemistry fixes the orientation of the butyl and carboxylic acid groups, which can significantly impact how the molecule fits into the binding pocket of a protein or enzyme.

To establish a pharmacological profile and understand the SAR for 4-BCCA, systematic studies would be required. These would involve synthesizing a series of analogs with variations in the alkyl chain length (e.g., propyl, pentyl), position on the cyclohexane ring, and stereochemistry (cis vs. trans). These compounds would then need to be screened against a panel of biological targets to identify any potential therapeutic activities.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration of 4-Alkylcyclohexanecarboxylic Acid Analogs

CompoundAlkyl GroupStereochemistryPotential Impact on Activity (Hypothetical)
Analog 1PropyltransMay show altered potency or selectivity compared to the butyl analog due to smaller size.
Analog 2ButylcisChange in spatial orientation of functional groups could lead to a different pharmacological target or loss of activity.
Analog 3PentyltransIncreased lipophilicity might enhance membrane permeability but could also affect solubility and binding affinity.
4-BCCA Butyl trans Baseline compound for comparison.

This table is for illustrative purposes only and is based on general medicinal chemistry principles, as no specific experimental data for 4-BCCA is available.

Translational Research from Model Systems (e.g., Dictyostelium discoideum) to Preclinical Models

There is no scientific literature available that documents any translational research involving this compound (4-BCCA) in the model organism Dictyostelium discoideum or its progression to preclinical animal models.

Dictyostelium discoideum, a soil amoeba, is a valuable model organism for studying various cellular processes, including chemotaxis, cell differentiation, and signal transduction, which are relevant to human diseases. Its genetic tractability makes it a useful tool in the early stages of drug discovery to understand the mechanism of action of novel compounds.

A typical translational research pathway involving Dictyostelium might begin with screening a compound like 4-BCCA for effects on cellular processes. If an interesting phenotype is observed, further studies would be conducted to identify the molecular target of the compound within the amoeba. Subsequently, researchers would investigate if a homologous target exists in mammals. If so, the compound's effects would then be tested in mammalian cell cultures and eventually in preclinical animal models to assess its potential therapeutic efficacy and safety.

Given the complete absence of any published studies linking 4-BCCA to Dictyostelium discoideum or any other model system for translational purposes, it must be concluded that this area of research for this specific chemical compound has not been explored or, if it has, the results have not been made public. Therefore, no data on its effects in model systems or its progression to preclinical evaluation can be provided.

Applications in Advanced Materials Science Research

Liquid Crystal (LC) Nanocomposites

trans-4-Butylcyclohexanecarboxylic Acid is utilized in the formulation of liquid crystal (LC) nanocomposites, which are advanced materials where nanoparticles are dispersed within a liquid crystal matrix. The introduction of this carboxylic acid into LC systems is primarily aimed at leveraging non-covalent interactions, such as hydrogen bonding, to create highly organized and responsive supramolecular structures. nih.gov These interactions are crucial for tailoring the physical and chemical properties of the resulting composite material, enabling the development of new meta-materials for photonic and electronic applications. nih.gov

One of the key functions of this compound in LC mixtures is the stabilization of liquid crystalline phases. The carboxylic acid group facilitates the formation of strong, directional hydrogen bonds. This often leads to the dimerization of the acid molecules, where two molecules pair up head-to-head.

Table 1: Influence of Hydrogen Bonding on Liquid Crystal Phase Properties
PropertyEffect of Hydrogen-Bonding AdditiveUnderlying Mechanism
Phase StabilityIncreased temperature range of mesophasesFormation of stable supramolecular structures (e.g., dimers) enhances intermolecular forces.
Mesophase TypeInduction of new phases (e.g., smectic)Self-assembly of hydrogen-bonded complexes into layered or other ordered arrangements.
Clearing PointTypically elevatedHigher thermal energy is required to disrupt the ordered, hydrogen-bonded structures.

In LC nanocomposites, the interaction between the liquid crystal host and the dispersed nanoparticles is critical. This compound plays a pivotal role in mediating these interactions, particularly with nanoparticles that have been surface-functionalized with complementary chemical groups.

The carboxylic acid moiety (-COOH) of this compound is an excellent hydrogen bond donor. frontiersin.org This property allows it to form specific, directional bonds with nanoparticles that have surfaces functionalized with hydrogen bond acceptor groups (e.g., pyridyl or amino groups). This donor-acceptor interaction is a powerful tool for controlling the self-assembly of nanoparticles within the LC matrix, creating a cohesive and responsive system. nih.gov This principle of forming supramolecular complexes through hydrogen bonding is a versatile approach for designing functional liquid crystalline materials. frontiersin.org

A major challenge in creating LC nanocomposites is preventing the aggregation of nanoparticles, which can disrupt the liquid crystal ordering and degrade performance. The use of additives like this compound can significantly improve the miscibility and dispersion of nanoparticles. By acting as a linking agent, its carboxylic acid group can bond to the nanoparticle surface, while its butylcyclohexyl tail remains compatible with the surrounding liquid crystal host. This surface modification helps to stabilize the nanoparticles within the matrix, ensuring a homogeneous dispersion and preventing unwanted clumping. nih.govbeilstein-journals.org

The introduction of dopants into a liquid crystal matrix can significantly alter the electro-optical properties of devices. Adding a polar compound like this compound can modify the dielectric anisotropy (Δε) of the LC mixture. An increase in the dielectric anisotropy can lead to a reduction in the threshold voltage required to switch the liquid crystal molecules, which is a desirable characteristic for display applications as it lowers power consumption. nih.gov Furthermore, the presence of dopants can influence the rotational viscosity and elastic constants of the LC host, which in turn affects the device's response time. nih.gov While specific data for this compound is not extensively documented, the doping of nematic liquid crystals with various nanoparticles and organic molecules is a well-established method for enhancing their electro-optical performance. nih.govmdpi.com

Table 2: Predicted Effects of Carboxylic Acid Doping on LC Electro-Optical Parameters
ParameterPotential EffectReason
Threshold Voltage (Vth)DecreasePotential increase in dielectric anisotropy (Δε) from the polar carboxylic acid group.
Response Time (τ)ModificationChanges in rotational viscosity (γ1) and elastic constants (K) of the LC mixture.
Dielectric Anisotropy (Δε)IncreaseContribution from the permanent dipole moment of the dopant molecule.

Blue Phase Liquid Crystals (BPLCs) are highly chiral liquid crystal phases with a three-dimensional cubic lattice structure. They are of great interest for next-generation displays due to their fast response times and no need for alignment layers. However, naturally occurring blue phases are typically stable only over a very narrow temperature range (often less than a few degrees Celsius).

A key area of research is the stabilization of BPLCs to broaden this operational temperature window. Supramolecular approaches, which utilize hydrogen bonding to create complex, stable structures, have proven effective. Researchers have successfully created hydrogen-bonded liquid crystal systems that exhibit broad and stable blue phases. rsc.orgresearchgate.net The ability of this compound to act as a hydrogen-bond donor makes it a candidate for use as a component in such self-assembled systems. By forming complexes with other chiral or non-chiral molecules, it could contribute to the formation of a stable, chiral supramolecular structure that extends the temperature range of the blue phase. rsc.org

Interaction with Functionalized Nanoparticles

Formulation as a Lipophilic Drug Component

The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to its lipophilic nature and rigid conformational properties. Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter in drug design as it influences a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.govnih.gov A well-balanced lipophilicity is essential for a drug molecule to effectively traverse cellular membranes and reach its biological target.

The butylcyclohexyl group imparts significant lipophilicity to a molecule, which can enhance its ability to penetrate biological membranes. This is particularly advantageous for drugs targeting intracellular proteins or for improving oral bioavailability, where the drug must be absorbed from the gastrointestinal tract into the bloodstream.

A notable example of the application of the trans-4-cyclohexanecarboxylic acid moiety is in the development of antagonists for the Very Late Antigen-4 (VLA-4), an integrin receptor involved in inflammatory processes. In a study aimed at discovering novel VLA-4 antagonists, researchers identified a derivative incorporating a trans-4-substituted cyclohexanecarboxylic acid group as a potent and orally active compound. nih.gov The poor pharmacokinetic properties of an initial series of benzoic acid derivatives were attributed to a different part of the molecule. By replacing that problematic moiety and optimizing the carboxylic acid portion of the molecule to a trans-4-substituted cyclohexanecarboxylic acid, a significant improvement in the pharmacokinetic profile was achieved.

The lead compound from this research, a trans-4-substituted cyclohexanecarboxylic acid derivative (compound 11b in the study), demonstrated favorable pharmacokinetic properties in rats. nih.gov This highlights the successful use of the this compound scaffold to introduce desirable lipophilic characteristics, leading to a drug candidate with good oral bioavailability.

The following table summarizes the key findings for this potent VLA-4 antagonist.

CompoundTargetIC₅₀ (nM)Clearance (CL) in rats (mL/min/kg)Oral Bioavailability (F) in rats (%)
trans-4-substituted cyclohexanecarboxylic acid derivative (11b )VLA-42.83.351

Data from a study on novel VLA-4 antagonists nih.gov

This research underscores the utility of the this compound core in drug discovery as a means to confer advantageous lipophilicity and structural rigidity, ultimately contributing to the development of new therapeutic agents with improved pharmacokinetic profiles.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Future research is poised to develop more efficient, stereoselective, and environmentally benign synthetic pathways for trans-4-Butylcyclohexanecarboxylic Acid and its analogs. A primary focus is the catalytic hydrogenation of corresponding aromatic precursors, such as 4-alkylbenzoic acids.

One promising approach involves the use of specialized heterogeneous catalysts. For instance, a ruthenium-nickel catalytic system (Ru-Ni/C) has demonstrated effectiveness in the hydrogenation of 4-alkylbenzoic acids. This method initially produces a mixture of trans- and cis-isomers, typically in a 2:3 ratio. lookchem.com Subsequent alkali-mediated isomerization, often performed at elevated temperatures (260–280°C) and pressures (3.0–4.0 MPa), efficiently converts the cis-isomer to the desired trans-isomer, achieving high yields. lookchem.com Research could focus on optimizing these catalysts and reaction conditions to improve the initial trans-selectivity, potentially lowering the energy requirements for the isomerization step. lookchem.comgoogle.com

Another avenue involves developing one-pot processes that combine hydrogenation and isomerization, thereby streamlining production and reducing waste. google.com For related compounds like trans-4-amino-1-cyclohexanecarboxylic acid, methods using a Ruthenium on carbon (Ru/C) catalyst in a basic aqueous solution under moderate hydrogen pressure have been developed to achieve a trans-product ratio greater than 75% directly. google.com Adapting such methodologies for alkyl-substituted analogs could represent a significant manufacturing improvement.

Further exploration into transannular C-H functionalization of cycloalkane carboxylic acids, a technique that allows for the direct modification of the cyclohexane (B81311) ring, could open up entirely new synthetic routes to novel derivatives that are otherwise difficult to access. nih.gov

Table 1: Comparison of Synthetic Parameters for Cyclohexanecarboxylic Acids

MethodStarting MaterialCatalyst/ReagentsKey FeatureReference
Hydrogenation & Isomerization4-Alkylbenzoic AcidRu-Ni/C, NaOHHigh yield of pure trans-isomer after isomerization. lookchem.com
One-Pot Hydrogenationp-Aminobenzoic AcidRu/C, NaOHDirect conversion with >75% trans-selectivity. google.com
Hydrogenation & Isomerizationp-Hydroxybenzoic AcidPd/C, Sodium AlkoxideIsomerization yields >90% trans-isomer. google.com

Exploration of New Derivatization Strategies

To enhance the analytical detection and characterization of this compound, especially in complex biological matrices, new derivatization strategies are essential. Current research focuses on reagents that improve ionization efficiency and chromatographic properties for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

A promising area is the development of derivatization agents that introduce a permanently charged moiety or a group with a distinct isotopic signature into the molecule. For example, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) and 4-bromo-N-methylbenzylamine (4-BNMA) have been designed for carboxylic acids. nih.govnih.govnih.gov These reagents offer several advantages:

Enhanced Detection: They facilitate positive electrospray ionization (ESI), improving sensitivity. nih.govnih.gov

Clear Identification: The incorporated bromine atom provides a recognizable isotopic pattern (two peaks of nearly equal abundance with a mass-to-charge ratio difference of two), which aids in the confident identification of derivatized compounds. nih.govnih.gov

Versatility: These agents can be used for a range of mono-, di-, and tri-carboxylic acids under mild reaction conditions. nih.govnih.gov

Future work could involve designing novel reagents tailored to the specific polarity and reactivity of alkylcyclohexanecarboxylic acids. This includes developing triphenylpyridinium compounds, which have shown excellent derivatization efficiency for carboxyl groups and significantly improve detection sensitivities in LC-ESI-MS. acs.org Optimizing these derivatization reactions, perhaps using microwave-assisted techniques to accelerate the process, could further establish robust methods for quantitative analysis in various research fields. researchgate.net

In-depth Investigations into Biological Mechanisms and Target Specificity

While this compound itself is primarily an intermediate, its derivatives have shown significant biological activity, warranting further investigation into their mechanisms of action. A key area of interest is their role as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammatory processes. nih.govresearchgate.net

Research has shown that replacing certain moieties in parent compounds with a trans-4-substituted cyclohexanecarboxylic acid group can lead to potent VLA-4 antagonists. nih.gov For example, the derivative Compound 11b (4-((2-(2-methylphenylamino)-6-benzoxazolylacetyl)-4-fluoro-2-pyrrolidinylmethoxy)cyclohexanecarboxylic acid) emerged from an optimization study as a highly potent VLA-4 inhibitor with an IC50 of 2.8 nM. nih.gov

Future studies should aim to:

Elucidate Binding Interactions: Use techniques like X-ray crystallography and computational modeling to understand precisely how these cyclohexanecarboxylic acid derivatives bind to the VLA-4 receptor. nih.gov

Explore Target Specificity: Investigate the selectivity of these compounds for VLA-4 over other integrins to minimize potential off-target effects.

Identify Downstream Pathways: Determine the specific signaling pathways that are modulated upon VLA-4 inhibition by these novel antagonists.

Additionally, analogs of cyclohexanecarboxylic acid have been identified as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis, suggesting a potential role in metabolic disorders. nih.gov Further research into the structure-activity relationships (SAR) of these compounds could lead to the development of new therapeutics for obesity and related conditions. nih.gov

Advanced Computational Chemistry Applications

Computational chemistry offers powerful tools to predict the properties of this compound derivatives and guide future research. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate molecular structures with biological activity, such as VLA-4 or DGAT1 inhibition. acs.org By developing robust QSAR models, researchers can identify key molecular descriptors (e.g., topological, physicochemical, electronic) that influence a compound's potency and selectivity. acs.org

Molecular docking simulations are another critical application. These studies can predict the binding modes and affinities of novel derivatives within the active site of a target protein, such as the VLA-4 integrin. acs.org This in silico approach allows for the rational design of new compounds with improved binding characteristics before committing to synthetic efforts. The insights gained can help explain structure-activity relationships observed experimentally and guide the optimization of lead compounds. nih.gov

Furthermore, computational methods can be used to predict the physicochemical properties of new liquid crystal candidates, helping to screen for molecules with desirable phase transition temperatures and other material properties, thereby accelerating the discovery of new materials.

Clinical Translation and Pharmacokinetic Studies (Preclinical Focus)

For derivatives of this compound that show promise as therapeutic agents, preclinical pharmacokinetic (PK) studies are a critical step toward clinical translation. These studies evaluate how a potential drug is absorbed, distributed, metabolized, and excreted (ADME).

A key example is the VLA-4 antagonist Compound 11b , which was evaluated in rats. nih.gov The study revealed favorable pharmacokinetic properties, including a clearance (CL) of 3.3 mL/min/kg and an oral bioavailability (F) of 51%. nih.gov This kind of data is essential for determining the potential of a compound to be developed into an orally administered drug.

Future preclinical research on new derivatives should include a comprehensive suite of in vitro and in vivo studies:

Metabolic Stability: Assessing the compound's stability in liver microsomes to predict its metabolic clearance.

Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

In Vivo PK Profiling: Conducting studies in animal models (e.g., rodents) to determine key parameters like half-life, volume of distribution, clearance, and bioavailability after oral and intravenous administration. nih.gov

Fat Tolerance Tests: For compounds targeting metabolic pathways, like DGAT1 inhibitors, oral fat tolerance tests in animal models can provide early evidence of efficacy by measuring the reduction in plasma triglycerides. nih.gov

These preclinical data are vital for establishing a foundation for potential first-in-human studies and for guiding the selection of appropriate dosage regimens. europa.eu

Table 2: Preclinical Pharmacokinetic Profile of a VLA-4 Antagonist Derivative

CompoundTargetIC50 (nM)Clearance (CL) in rats (mL/min/kg)Oral Bioavailability (F) in rats (%)Reference
Compound 11bVLA-42.83.351 nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.